2-ヒドロキシ-5-メトキシ-3-ニトロベンズアルデヒド

概要

説明

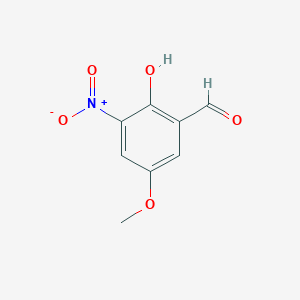

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is an organic compound with the empirical formula C8H7NO5 . It is a powder form substance and is used for the syntheses of various compounds .

Molecular Structure Analysis

The molecular weight of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is 197.14 . The SMILES string representation of its structure is COc1cc (C=O)c (O)c (c1) [N+] ( [O-])=O .Physical and Chemical Properties Analysis

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a powder form substance . It has a melting point of 129-134 °C .科学的研究の応用

2-ヒドロキシ-5-メトキシ-3-ニトロベンズアルデヒド:包括的な分析:

亜鉛選択的スピロピラン系蛍光受容体の合成

この化合物は、亜鉛選択的スピロピラン系蛍光受容体の合成に使用されます。これらの受容体は、さまざまな生物学的プロセスにおいて重要な役割を果たす亜鉛イオンの検出において重要です。 亜鉛イオンを選択的に認識および結合する能力は、生物学的および環境モニタリングにとって価値があります .

光再生可能な受容体の開発

上記と同じスピロピラン系受容体は、光再生可能な特性も示します。これは、光にさらされると再利用できることを意味し、イオン検出の別のサイクルのために受容体をリセットします。 この特性は、このようなセンサーの実用性と持続可能性を高めます .

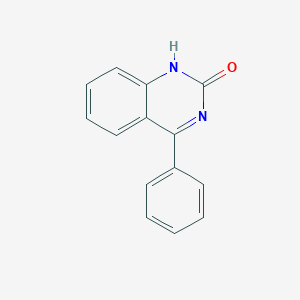

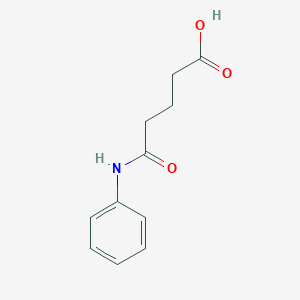

シッフ塩基化合物の生成

2-ヒドロキシ-5-メトキシ-3-ニトロベンズアルデヒドは、シッフ塩基化合物の形成における主要な前駆体です。 これらの化合物は、触媒作用、酵素阻害、および配位化学における配位子など、幅広い用途を持っています .

電気生理学的試験

この化学物質は、昆虫の嗅覚応答を理解するための電気生理学的試験で使用されます。 たとえば、ブドウゾウムシの植物揮発性物質に対する電気触角図応答を研究するために使用されており、これは害虫管理戦略の開発に不可欠です .

放射標識前駆体の合成

それは、デスメチル-PBR06などの放射標識化合物の合成のための前駆体として役立ちます。 これらの放射標識化合物は、医療画像診断研究において不可欠なツールです .

有機合成

この化合物は、反応性のアルデヒド基のために、さまざまな有機合成プロセスで使用されており、医薬品や材料科学で潜在的な用途を持つ新しい化合物を形成するために、さまざまな化学反応を受けることができます .

Safety and Hazards

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is classified as Acute Tox. 3 Oral - Skin Sens. 1, indicating that it is toxic if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to not eat, drink or smoke when using this product .

特性

IUPAC Name |

2-hydroxy-5-methoxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHTVTHOPTTYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334887 | |

| Record name | 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34549-69-4 | |

| Record name | 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34549-69-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

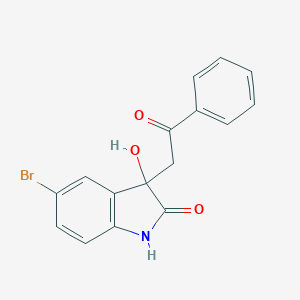

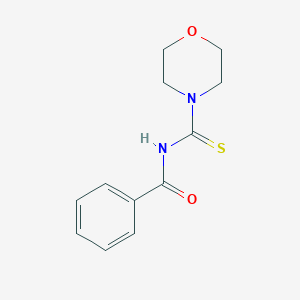

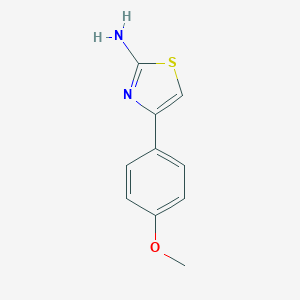

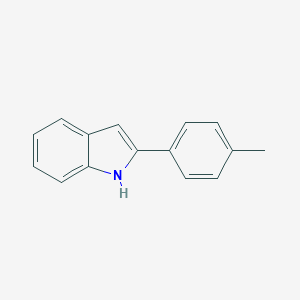

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-hydroxy-5-methoxy-3-nitrobenzaldehyde interact with metal ions to form coordination polymers? What interesting structural features arise from this interaction?

A1: 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde acts as a chelating ligand through its hydroxyl and aldehyde oxygen atoms, forming stable 6-membered rings with metal ions. [] This behavior is exemplified in its reaction with manganese(II) ions, where the deprotonated form of the molecule bridges two manganese ions. Interestingly, the resulting coordination polymer, [Mn4(L)2(iB)6]n, exhibits a helical structure. [] This helix formation is influenced by the presence of isobutyrate ligands, which further connect the manganese ions, ultimately contributing to the overall porous structure of the material. []

Q2: Beyond coordination polymers, what other applications of 2-hydroxy-5-methoxy-3-nitrobenzaldehyde have been explored in the context of metal complexes?

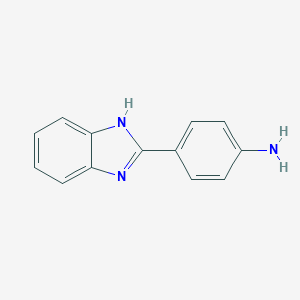

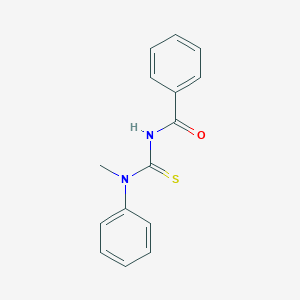

A2: This compound serves as a precursor for Schiff base ligands. For instance, it reacts with N-methylhydrazinecarbothioamide to generate a Schiff base ligand capable of coordinating with various metal ions like Ni(II), Pd(II), and Pt(II). [] While the specific anticancer activity of these complexes is still under investigation, this research highlights the potential of 2-hydroxy-5-methoxy-3-nitrobenzaldehyde derivatives in developing metal-based drugs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)

![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)

![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)